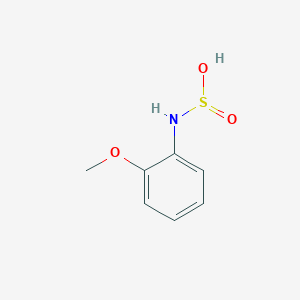

(2-Methoxyphenyl)sulfuramidous acid

Description

Structure

3D Structure

Properties

CAS No. |

776283-95-5 |

|---|---|

Molecular Formula |

C7H9NO3S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

1-methoxy-2-(sulfinoamino)benzene |

InChI |

InChI=1S/C7H9NO3S/c1-11-7-5-3-2-4-6(7)8-12(9)10/h2-5,8H,1H3,(H,9,10) |

InChI Key |

SRMAXEUHUNLXEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxyphenyl Sulfuramidous Acid and Its Analogues

Novel Synthetic Routes and Precursor Development for (2-Methoxyphenyl)sulfuramidous Acid

The synthesis of arylsulfonamides, the broader class to which this compound belongs, has seen significant advancements beyond traditional methods. tandfonline.com A primary precursor for such syntheses is the corresponding sulfonyl chloride. For the target molecule, this would be (2-methoxyphenyl)sulfamoyl chloride.

A common pathway to sulfonyl chlorides involves the oxidative chlorination of thiols or disulfides. rsc.org For instance, 2-methoxythiophenol or its corresponding disulfide could serve as a starting point. Traditional methods often employ hazardous reagents like chlorine gas. rsc.org Modern approaches, however, have focused on safer and more manageable reagents. One such method uses 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent that performs both oxidation and chlorination. rsc.org

Another key precursor is 2-methoxyaniline (o-anisidine). A procedure detailed in Organic Syntheses outlines the preparation of (4-methoxyphenyl)sulfamoyl chloride from 4-methoxyaniline, which can be adapted for the 2-methoxy isomer. orgsyn.org This process involves reacting the aniline (B41778) derivative with sulfuryl chloride, often in the presence of a suitable solvent, to form the sulfamoyl chloride, which is then hydrolyzed to the sulfamic acid. orgsyn.org

Recent explorations in medicinal chemistry continually seek novel synthetic routes to expand chemical diversity for drug discovery. hilarispublisher.com These efforts often involve developing new catalytic systems and reaction conditions to construct complex molecules efficiently. hilarispublisher.com Photocatalysis has also emerged as a powerful tool, enabling decarboxylative radical additions into sulfinylamines to produce sulfinamides, which can then be oxidized to sulfonamides. acs.org

Table 1: Comparison of Precursor Synthesis Routes

| Precursor Target | Starting Material(s) | Key Reagents | General Approach | Reference(s) |

|---|---|---|---|---|

| (2-Methoxyphenyl)sulfamoyl chloride | 2-Methoxythiophenol or disulfide | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Oxidative Chlorination | rsc.org |

| (2-Methoxyphenyl)sulfamoyl chloride | 2-Methoxyaniline | Sulfuryl Chloride (SO₂Cl₂) | Sulfamoylation | orgsyn.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different stereoisomers can have vastly different biological activities. Chiral sulfinyl compounds, such as sulfoxides and sulfinamides, are valuable as chiral auxiliaries and pharmacophores. nih.gov

One established method for creating chiral sulfur centers is the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester. This can be adapted to produce chiral sulfoxides. researchgate.net More recent advancements focus on the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts like pentanidium to generate enantioenriched sulfinate esters. nih.gov These esters are versatile intermediates that can be converted into a variety of other chiral sulfur compounds. nih.gov

The Ellman method, utilizing tert-butanesulfinamide, is a widely applied technique for the asymmetric synthesis of chiral amines, but the principles can be extended to other chiral sulfur compounds. nih.gov The synthesis of chiral sulfimides, for example, has been achieved through the stereospecific alkylation of enantioenriched sulfinamides, followed by reaction with Grignard reagents. researchgate.net

Table 2: Methodologies for Stereoselective Synthesis of Chiral Sulfur Compounds

| Method | Key Concept | Target Chiral Moiety | Common Reagents/Catalysts | Reference(s) |

|---|---|---|---|---|

| Asymmetric Condensation | Organocatalytic condensation of prochiral sulfinates and alcohols | Sulfinate Esters | Pentanidium organocatalyst | nih.gov |

| Andersen-type Synthesis | Nucleophilic substitution on chiral sulfinates | Sulfoxides | Grignard reagents, Diastereomerically pure sulfinates | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Practices in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com For sulfonamide synthesis, this often involves minimizing or eliminating the use of hazardous organic solvents and harsh reagents.

A significant development is the synthesis of sulfonamides in water. One such method describes the reaction of arylsulfonyl chlorides with amines in aqueous media under controlled pH, using equimolar amounts of reactants and avoiding organic bases. rsc.orgsci-hub.se The product often precipitates upon acidification and can be isolated by simple filtration, leading to high yields and purity without extensive purification. rsc.org

Mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, represents another green approach. A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis, starting from disulfides. rsc.org This method uses solid sodium hypochlorite (B82951) for a tandem oxidation-chlorination, followed by amination, all in the absence of a solvent. rsc.org

The use of polyethylene (B3416737) glycol (PEG) as a recyclable, non-toxic solvent is another sustainable practice. sci-hub.se Additionally, electrochemical methods are being explored as a conceptually new and greener route to aromatic sulfonamides, avoiding harsh conditions altogether. chemistryworld.com The broader goal is the sustainable production of pharmaceuticals from renewable biomass and waste, pushing the industry towards more environmentally benign processes. nih.gov

Flow Chemistry and Continuous Processing Techniques Applied to the Synthesis of this compound Precursors

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or use hazardous reagents. rsc.org The synthesis of sulfonyl chlorides, key precursors for sulfuramidous acids, is a prime example where flow chemistry enhances safety and control. scite.ai

A continuous flow protocol has been developed for synthesizing sulfonyl chlorides from thiols and disulfides using DCH as the oxidative chlorinating agent. rsc.orgrsc.org This method benefits from the small reactor volumes and short residence times, which allow for exquisite control over reaction parameters, improve safety by preventing thermal runaway, and can result in very high space-time yields. rsc.org

While reports specifically on the flow synthesis of this compound are not available, the techniques developed for analogous sulfonyl chlorides are directly applicable. researchgate.net Researchers have successfully used flow reactors for multistep processes, including the in-situ generation of diazonium salts from anilines, followed by chlorosulfonylation and amination, demonstrating the potential for integrated continuous manufacturing. researchgate.net

Table 3: Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis

| Feature | Description | Benefit | Reference(s) |

|---|---|---|---|

| Enhanced Safety | Small reactor volumes and high surface-to-volume ratio. | Minimizes risk of thermal runaway with exothermic reactions and hazardous reagents. | rsc.orgrsc.org |

| Precise Control | Accurate control over temperature, pressure, and residence time. | Improved reaction selectivity and yield, consistent product quality. | rsc.org |

| High Throughput | Short residence times can lead to high space-time yields. | Increased production efficiency compared to batch processes. | rsc.org |

Chemo- and Regioselective Functionalization Strategies for the (2-Methoxyphenyl) Moiety within Sulfuramidous Acid Frameworks

Selectively modifying a specific part of a complex molecule without affecting other functional groups is a central challenge in organic synthesis. For a molecule like this compound, this would involve reactions that target the methoxy-substituted benzene (B151609) ring while leaving the sulfuramidous acid group intact.

The development of methods for the regioselective synthesis of polysubstituted aromatic compounds is crucial because traditional aromatic substitution reactions can yield mixtures of products. researchgate.net Benzannulation reactions, which construct a benzene ring from acyclic precursors, offer a powerful alternative for creating highly substituted aromatics with defined regiochemistry. researchgate.netbohrium.com For example, a base-mediated, aerobic oxidative [3+3] benzannulation has been reported for the regioselective synthesis of 3-arylsulfonyl benzophenone (B1666685) derivatives. bohrium.com

For direct functionalization, biocatalysis using engineered enzymes is a promising strategy. Photoenzymes have been evolved to perform regioselective alkylation of arenes, where the enzyme's active site, rather than the substrate's inherent electronic properties, dictates the position of the new substituent. nih.gov This approach offers the potential to functionalize the (2-methoxyphenyl) ring at positions that are difficult to access through traditional chemical means. nih.gov Transition-metal catalysis also remains a cornerstone for the selective formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. hilarispublisher.com

Reaction Mechanisms and Reactivity Profiles of 2 Methoxyphenyl Sulfuramidous Acid

Mechanistic Investigations of Sulfur-Nitrogen Bond Transformations Involving (2-Methoxyphenyl)sulfuramidous Acid

The sulfur-nitrogen (S-N) bond is the defining feature of sulfuramidous acids and their derivatives, and its transformation is central to their chemistry. The nature of the S-N bond in sulfonamides has been a subject of study, with research suggesting minimal π-bonding contributions between sulfur and nitrogen. chemrxiv.org The rotational barrier around the S-N bond can be influenced by the steric bulk and electronic nature of the substituents on both the sulfur and nitrogen atoms. chemrxiv.org

Transformations of the S-N bond in arylsulfonamides can proceed through several mechanistic pathways:

Nucleophilic Substitution at Sulfur: The nitrogen atom of a deprotonated sulfuramidous acid can act as a nucleophile, attacking an electrophilic sulfur species to form an S-N bond. Conversely, the S-N bond can be cleaved by nucleophilic attack at the sulfur atom, displacing the nitrogen-containing group.

Reductive and Oxidative Cleavage: The S-N bond in sulfonamides can be cleaved under reductive conditions. acs.org Electrochemical methods have also been employed for the cleavage of N-S bonds in sulfonamides. acs.org

Cross-Dehydrogenative Coupling: An increasingly important method for S-N bond formation is cross-dehydrogenative coupling, which involves the reaction of a thiol with an N-H containing compound, often in the presence of an oxidant. This approach offers a more atom-economical and environmentally friendly alternative to traditional methods. nih.gov

The 2-methoxy group on the phenyl ring of this compound would likely influence the electron density at the sulfur and nitrogen atoms, thereby affecting the rates and outcomes of these S-N bond transformations.

Elucidation of the Role of this compound as a Key Intermediate in Complex Chemical Reactions

Arylsulfonamides and their derivatives often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Their ability to act as both nucleophiles and electrophiles, as well as their participation in radical reactions, makes them versatile building blocks.

This compound could function as a crucial intermediate in several types of complex reactions:

Multi-component Reactions: The reactivity of the sulfuramidous acid moiety could be harnessed in multi-component reactions to rapidly assemble complex molecular architectures.

Cascade Reactions: As an intermediate, it could participate in cascade reactions where a single transformation triggers a series of subsequent bond-forming events. For instance, an initial reaction at the sulfur or nitrogen could set the stage for an intramolecular cyclization.

Pummerer-type Reactions: Activated sulfoxides can undergo Pummerer-type reactions, where an α-carbanion is generated, followed by reaction with an electrophile. While not a direct reaction of the sulfuramidous acid itself, derivatives of this compound could be designed to undergo such transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

The specific substitution pattern of this compound could be exploited to direct the course of these complex reactions, leading to specific and desired products.

Kinetic and Thermodynamic Studies of Chemical Reactions Catalyzed by or Directly Involving this compound

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, the product that is formed fastest is the kinetic product, while the most stable product is the thermodynamic product. thecatalyst.orgmasterorganicchemistry.com The reaction conditions, particularly temperature, can often be adjusted to favor one product over the other. For example, in the sulfonation of naphthalene, the kinetically favored product dominates at lower temperatures, while the thermodynamically more stable product is obtained at higher temperatures. thecatalyst.org

Influence of the 2-Methoxy Group: The electron-donating 2-methoxy group would be expected to influence both the kinetics and thermodynamics of reactions involving this compound. It could affect the activation energy of a reaction, thereby altering its rate (kinetics), and it could also influence the stability of the products and intermediates (thermodynamics).

A hypothetical reaction of this compound is presented in the table below to illustrate the concepts of kinetic and thermodynamic control.

| Reaction Parameter | Kinetic Product Formation | Thermodynamic Product Formation |

| Temperature | Lower | Higher |

| Activation Energy | Lower | Higher |

| Product Stability | Less Stable | More Stable |

| Reaction Time | Shorter | Longer (to reach equilibrium) |

This is a generalized representation and the specific conditions would depend on the actual reaction.

Further experimental studies would be necessary to determine the specific kinetic and thermodynamic parameters for reactions of this compound.

Examination of Electrophilic and Nucleophilic Reactivity at the Sulfuramidous Acid Moiety of this compound

The sulfuramidous acid moiety possesses both electrophilic and nucleophilic character, making it a versatile functional group in organic synthesis.

Nucleophilic Reactivity:

The nitrogen atom of the sulfuramidous acid, particularly after deprotonation, is nucleophilic and can react with a variety of electrophiles. princeton.eduorganic-chemistry.org

Alkylation and Arylation: The nitrogen can be alkylated or arylated to form substituted sulfonamides. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have been developed for the N-arylation of sulfonamides with aryl halides. princeton.edu

Acylation: Reaction with acylating agents would yield N-acylsulfonamides.

Electrophilic Reactivity:

The sulfur atom in the sulfuramidous acid is electrophilic and can be attacked by nucleophiles. This electrophilicity can be enhanced by converting the sulfuramidous acid into a better leaving group.

Conversion to Sulfonyl Chlorides: Primary sulfonamides can be converted into highly electrophilic sulfonyl chlorides, which are valuable intermediates for the synthesis of a wide range of sulfonamide derivatives. nih.gov

Reaction with Nucleophiles: The electrophilic sulfur center can react with various nucleophiles, leading to the displacement of the nitrogen group.

The table below summarizes the dual reactivity of the sulfuramidous acid moiety.

| Reactivity Type | Reactive Site | Reacts With | Potential Products |

| Nucleophilic | Nitrogen Atom | Alkyl halides, Aryl halides, Acyl chlorides | N-Alkylsulfonamides, N-Arylsulfonamides, N-Acylsulfonamides |

| Electrophilic | Sulfur Atom | Nucleophiles (e.g., amines, alcohols, thiols) | Substituted sulfonamides, Sulfonates, Thiosulfonates |

The 2-methoxy group in this compound would likely enhance the nucleophilicity of the nitrogen atom due to its electron-donating nature.

Exploration of Radical Pathways and One-Electron Processes Involving this compound

In addition to ionic pathways, arylsulfonamides can participate in radical reactions, opening up further avenues for their application in synthesis.

N-Centered Radicals: One-electron oxidation of the nitrogen atom in a deprotonated sulfonamide can generate an N-centered radical. These radicals are reactive intermediates that can undergo a variety of transformations. nih.gov

Radical Cyclizations: N-centered radicals derived from arylsulfonamides containing an appropriately positioned unsaturated group can undergo intramolecular cyclization to form heterocyclic compounds. nih.gov

Desulfonylative Rearrangements: In some cases, the formation of an N-centered radical can be followed by a desulfonylative rearrangement, where the sulfonyl group is eliminated, and a new carbon-carbon bond is formed. nih.gov

Radical Addition Reactions: The sulfur atom itself can be involved in radical processes. For instance, sulfonyl radicals can be generated and added to alkenes and alkynes.

The table below outlines some potential radical reactions involving derivatives of this compound.

| Radical Process | Intermediate | Subsequent Reaction | Product Type |

| Photoredox Catalysis | N-centered radical | Intramolecular cyclization | Nitrogen heterocycles |

| Radical Initiator (e.g., AIBN) | N-centered radical | Desulfonylative rearrangement | Arylethylamines |

| Oxidative Addition | Sulfonyl radical | Addition to an alkene | β-Sulfonylated compound |

The 2-methoxy group could potentially influence the stability and reactivity of the radical intermediates formed from this compound, thereby affecting the efficiency and selectivity of these radical-mediated transformations.

An extensive review of computational and theoretical chemistry reveals the powerful predictive capabilities of modern modeling techniques. While specific published research focusing exclusively on this compound is limited, the application of established computational methodologies can provide significant insights into its molecular properties and behavior. This article outlines how these theoretical approaches are employed to characterize the compound's electronic structure, dynamics, reactivity, and spectroscopic signatures.

Advanced Spectroscopic and Analytical Methodologies for the Structural and Electronic Characterization of 2 Methoxyphenyl Sulfuramidous Acid

Development and Application of Novel NMR Techniques for Sulfur-Containing Organic Acids, Exemplified by (2-Methoxyphenyl)sulfuramidous Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as this compound, a combination of standard and advanced NMR techniques would be essential to confirm its covalent structure and provide insight into its conformational dynamics.

Proton (¹H) and Carbon-¹³ (¹³C) NMR would provide the foundational data for structural assignment. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton on the sulfuramidous acid moiety. The coupling patterns of the aromatic protons would confirm the 1,2-disubstitution pattern of the phenyl ring. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between neighboring protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbon atoms, respectively, allowing for unambiguous assignment of all carbon signals. nih.gov

Nitrogen (¹⁴N or ¹⁵N) NMR is particularly valuable for characterizing the sulfur-nitrogen bond. acs.orgrsc.orgacs.org ¹⁴N NMR is often challenged by broad signals due to the nucleus's quadrupole moment, but it can provide characteristic chemical shifts for different types of S-N bonds. acs.org High-resolution ¹⁵N NMR, although requiring isotopic enrichment or longer acquisition times, would offer sharper signals and more precise chemical shift information, sensitive to the electronic environment around the nitrogen atom.

Sulfur-33 (³³S) NMR presents significant challenges due to the low natural abundance (0.76%), low sensitivity, and large quadrupole moment of the ³³S nucleus, which results in very broad lines. mdpi.com For asymmetric environments like that in this compound, the signals are expected to be particularly broad. However, for small organic sulfates and sulfites, observable signals can be obtained. mdpi.com Advances in solid-state NMR and computational chemistry are expanding the applicability of ³³S NMR, which could provide direct information about the sulfur atom's chemical environment. mdpi.com

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | SO(OH)NH |

| 7.0 - 7.5 | Multiplet | 4H | Aromatic Protons (C₆H₄) |

| 3.9 | Singlet | 3H | Methoxy Protons (OCH₃) |

Note: This table is illustrative and shows expected chemical shift regions. Actual values would need to be determined experimentally.

High-Resolution Mass Spectrometry Approaches for the Elucidation of Sulfuramidous Acid Structures and Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways, which provides structural confirmation.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be observed primarily as its protonated ion [M+H]⁺ in positive ion mode or its deprotonated ion [M-H]⁻ in negative ion mode. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural analysis. By selecting the parent ion and subjecting it to Collision-Induced Dissociation (CID), a characteristic fragmentation pattern is generated. For aromatic sulfonamides, a related class of compounds, common fragmentation pathways include the cleavage of the S-N bond and the unique elimination of sulfur dioxide (SO₂). nih.govresearchgate.netresearchgate.netnih.gov The fragmentation of this compound would likely involve:

Loss of the methoxy group (-•OCH₃).

Cleavage of the aryl-sulfur bond.

Cleavage of the sulfur-nitrogen bond.

Loss of sulfur monoxide (SO) or sulfur dioxide (SO₂), potentially involving rearrangement. nih.gov

The resulting fragment ions would be analyzed by HRMS to confirm their elemental compositions, allowing for the confident piecing together of the molecular structure.

Expected Key Fragment Ions in HRMS/MS of this compound

| m/z (Mass-to-Charge Ratio) | Possible Formula | Description of Loss from [M+H]⁺ |

| [M+H]⁺ - 31 | C₇H₈NO₂S⁺ | Loss of methoxy radical (•OCH₃) |

| [M+H]⁺ - 48 | C₇H₈NO₂⁺ | Loss of sulfur monoxide (SO) |

| [M+H]⁺ - 64 | C₇H₈NO⁺ | Loss of sulfur dioxide (SO₂) |

| 107.05 | C₇H₇O⁺ | Methoxyphenyl cation |

Note: This table is illustrative. The exact m/z values and relative intensities would depend on experimental conditions.

X-ray Crystallography as a Definitive Tool for Confirming Molecular Architectures of this compound Derivatives

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. While obtaining suitable single crystals of the parent acid might be challenging, derivatives are often more amenable to crystallization.

For instance, forming a salt with a suitable counterion or creating an ester or amide derivative could facilitate the growth of high-quality crystals. The resulting crystal structure would unambiguously confirm the connectivity of the atoms. Furthermore, it would provide precise measurements of key geometric parameters, such as the S-N and S-O bond lengths and the geometry around the sulfur atom (e.g., tetrahedral or distorted tetrahedral).

In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, studies showed that while bond lengths and angles were similar, the C-S-N-C torsion angles varied significantly, leading to different orientations of the phenyl rings. mdpi.com Similar analysis for a derivative of this compound would reveal its preferred conformation in the solid state. The analysis of intermolecular interactions, such as hydrogen bonding involving the acidic proton and oxygen or nitrogen atoms, would also be crucial for understanding its solid-state packing and properties. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Probing Intermolecular Interactions and Conformations of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. They provide a molecular fingerprint and are highly sensitive to functional groups and intermolecular interactions.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

O-H and N-H Stretching: A broad band in the IR spectrum, typically in the 3400-2800 cm⁻¹ region, would indicate the presence of the acidic O-H group, likely involved in hydrogen bonding. The N-H stretch would also appear in this region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. openaccesspub.org

S=O Stretching: A strong absorption band in the IR spectrum, expected around 1250-1100 cm⁻¹, is characteristic of the S=O double bond. Its exact position can give clues about the electronic environment and hydrogen bonding.

S-N and S-O Stretching: These single bond stretches would appear at lower frequencies in the fingerprint region (typically below 1000 cm⁻¹).

Aromatic Ring Vibrations: Characteristic bands for the substituted benzene (B151609) ring would be observed in the 1600-1400 cm⁻¹ region.

Comparing spectra recorded in different phases (solid vs. solution) or in different solvents can reveal information about intermolecular hydrogen bonding, as these interactions can cause shifts in the positions and shapes of the O-H, N-H, and S=O stretching bands.

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3400 - 2800 | O-H and N-H stretch (H-bonded) | IR |

| 3100 - 3000 | Aromatic C-H stretch | IR, Raman |

| 2980 - 2850 | Aliphatic C-H stretch (OCH₃) | IR, Raman |

| 1250 - 1100 | S=O stretch | IR |

| 1600, 1500, 1450 | Aromatic C=C stretch | IR, Raman |

| 950 - 850 | S-N stretch | IR, Raman |

Note: This is an illustrative table of expected frequency ranges based on data for analogous compounds. openaccesspub.orgresearchgate.net

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) in the Stereochemical Assignment of this compound Enantiomers

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images (enantiomers). longdom.orgrsc.orglongdom.orgrsc.org Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary method for studying these enantiomers.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Visible range. The resulting spectrum, with positive and negative bands (Cotton effects), is a unique signature of a specific enantiomer's absolute configuration. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the synthesized compound can be determined.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation. VCD provides a more detailed fingerprint of a chiral molecule's structure, as it probes the stereochemistry of individual vibrational modes. Like ECD, comparing the experimental VCD spectrum to quantum chemically calculated spectra is a powerful method for the unambiguous assignment of absolute configuration. For complex molecules, VCD can sometimes be more decisive than ECD for stereochemical elucidation.

These techniques are essential not only for assigning the absolute configuration of the final product but also for monitoring the stereochemical outcome of asymmetric syntheses designed to produce a single enantiomer.

Role of 2 Methoxyphenyl Sulfuramidous Acid in Catalysis and Ligand Design

(2-Methoxyphenyl)sulfuramidous Acid as a Ligand in Transition Metal-Mediated Catalysis

There is a lack of specific studies detailing the use of this compound as a ligand in transition metal-mediated catalysis. While transition metal sulfides have been investigated as catalysts in reactions like hydrogen evolution, this research does not involve organosulfuramidous acids as ligands.

Organocatalytic Applications of this compound and Its Derivatives

The broader class of N-alkylated sulfamic acid derivatives has been explored as organocatalysts. scielo.br These compounds, which are structurally related to this compound, have shown promise as acidic organocatalysts due to their convenient acidity and ease of synthesis. scielo.br They have been successfully applied in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones with good yields. scielo.br The advantages of these organocatalysts include their stability under atmospheric conditions, affordability, and the simplicity of the reaction conditions they require. scielo.br However, specific research into the organocatalytic applications of this compound itself is not documented.

Asymmetric Catalysis Mediated by Chiral this compound Scaffolds

The development of chiral catalysts for asymmetric synthesis is a significant area of research. For instance, new classes of superbasic, bifunctional peptidyl guanidine (B92328) catalysts have been developed for the atroposelective synthesis of axially chiral quinazolinediones. nih.gov While this highlights the progress in creating novel chiral scaffolds, there is no specific information available on the design or application of chiral scaffolds based on this compound for asymmetric catalysis.

Design Principles for Modifying this compound to Optimize Catalytic Activity and Selectivity

General principles for catalyst design often involve modifying the electronic and steric properties of a ligand or catalyst to enhance its activity and selectivity. However, without specific examples of this compound being used in a catalytic system, a discussion of design principles for its modification remains purely theoretical.

Studies on the Recyclability and Stability of this compound-Based Catalysts

The recyclability and stability of catalysts are crucial for their practical application. For related compounds like sulfamic acid, it is noted to be a stable, non-volatile, and non-hygroscopic solid, which can be recovered by simple filtration, making it an efficient and green catalyst. scielo.br While these properties are desirable, there are no specific studies that have investigated the recyclability and stability of catalysts based on this compound.

Derivatives and Analogues of 2 Methoxyphenyl Sulfuramidous Acid: Synthesis and Structure Reactivity Relationships

Systematic Modification of the Phenyl Ring in (2-Methoxyphenyl)sulfuramidous Acid to Tune Electronic and Steric Properties

The phenyl ring of this compound is a prime target for systematic modification to modulate its electronic and steric characteristics. These modifications can significantly influence the compound's reactivity, solubility, and interactions with biological targets. The existing ortho-methoxy group is known to influence the reactivity of the aromatic ring through a combination of inductive and resonance effects. vaia.comlibretexts.orgresearchgate.netlibretexts.orgquora.com It is generally considered an activating group that directs further electrophilic substitution to the ortho and para positions. lumenlearning.com

The introduction of various substituents at different positions on the phenyl ring can be used to systematically alter the compound's properties. Electron-donating groups (EDGs) like alkyl, hydroxyl, and amino groups can increase the electron density of the ring, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) such as nitro, cyano, and haloalkyl groups decrease the ring's electron density, which can affect the acidity of the sulfuramidous acid moiety. utk.eduwikipedia.orglibretexts.org

The steric bulk of the substituents also plays a crucial role. nih.gov Large, bulky groups can hinder the approach of reactants or prevent the molecule from adopting a specific conformation required for biological activity. The interplay between electronic and steric effects is a key consideration in the design of analogues with desired properties. rsc.org

Table 1: Hypothetical Effects of Phenyl Ring Substitution on the Properties of this compound Analogues

| Substituent (Position) | Electronic Effect | Steric Hindrance | Predicted Impact on Acidity of Sulfuramidous Acid |

| 4-Nitro (-NO₂) | Strong EWG | Small | Increase |

| 4-Methyl (-CH₃) | Weak EDG | Small | Decrease |

| 4-tert-Butyl (-C(CH₃)₃) | Weak EDG | Large | Decrease |

| 3,5-Dichloro (-Cl) | Strong EWG (inductive) | Medium | Increase |

| 4-Amino (-NH₂) | Strong EDG (resonance) | Small | Decrease |

This table presents predicted trends based on established principles of physical organic chemistry. Actual values would need to be determined experimentally.

Heteroatom Substitution Strategies within the Sulfuramidous Acid Core and Their Impact on Reactivity

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties. cambridgemedchemconsulting.comdrughunter.comnih.govchem-space.comyoutube.com In the context of the sulfuramidous acid core of this compound, the substitution of sulfur, nitrogen, or oxygen atoms with other heteroatoms can lead to analogues with altered reactivity, stability, and biological activity.

One potential modification is the replacement of the sulfur atom with selenium. Organoselenium compounds are known to have distinct redox properties compared to their sulfur counterparts, which could be exploited in the design of prodrugs activated by reactive oxygen species. utk.edunih.gov Another strategy involves the modification of the nitrogen atom within the sulfuramidous acid moiety. For example, N-alkylation or N-arylation could influence the acidity and lipophilicity of the compound.

Exploration of Polymeric or Supramolecular Assemblies Incorporating this compound Units

The incorporation of this compound units into polymeric or supramolecular structures opens up possibilities for the development of new materials with unique properties. Sulfur-containing polymers are known for their enhanced mechanical, optical, and thermal properties. rsc.orgrsc.orgacs.orgnih.govwiley-vch.de By polymerizing derivatives of this compound, it may be possible to create functional materials for various applications, including drug delivery systems and advanced coatings.

Supramolecular assemblies, formed through non-covalent interactions such as hydrogen bonding and π-π stacking, offer another avenue for creating organized structures. The phenyl ring and the sulfuramidous acid group can both participate in these interactions, potentially leading to the formation of gels, liquid crystals, or other ordered materials. The stimuli-responsive nature of these assemblies could be exploited for controlled release applications.

Synthesis and Physicochemical Evaluation of Sulfuramidous Acid Prodrugs, Focusing on Chemical Stability and Controlled Release Mechanisms

Prodrug strategies are widely employed to improve the pharmaceutical properties of active compounds. nih.govnih.govacs.org For this compound, a prodrug approach could be used to enhance its chemical stability, improve its absorption, or achieve targeted delivery. The sulfuramidous acid moiety itself can be considered a potential trigger for controlled release, as its stability can be pH-dependent. vedantu.compw.livenih.govwikipedia.orgturito.com

One common prodrug strategy involves the esterification of the acidic proton of the sulfuramidous acid. This would mask the polar group, potentially increasing the compound's lipophilicity and ability to cross cell membranes. The ester could then be cleaved by endogenous esterases to release the active drug.

Another approach is to design prodrugs that are activated by specific stimuli present in the target environment, such as enzymes or a change in pH. acs.org For example, linking the this compound to a carrier molecule via a labile bond that is cleaved under hypoxic conditions could enable targeted drug release in tumor tissues.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Moiety | Activation Mechanism | Potential Advantage |

| Alkyl Ester | Esterase hydrolysis | Improved membrane permeability |

| Phosphate Ester | Phosphatase hydrolysis | Increased aqueous solubility |

| Azo-Linker | Reductase activity (hypoxia) | Targeted release in tumors |

| Carbonate Linker | pH-dependent hydrolysis | Controlled release in acidic environments |

Application of High-Throughput Synthesis and Screening Methodologies for the Discovery and Optimization of this compound Analogues

High-throughput synthesis (HTS) and screening methodologies are invaluable tools in modern drug discovery and materials science for rapidly exploring vast chemical spaces. nih.govacs.orgacs.orgnuvisan.comthermofisher.com These techniques can be applied to the discovery and optimization of analogues of this compound.

Combinatorial chemistry approaches can be used to generate large libraries of derivatives with diverse substituents on the phenyl ring and modifications to the sulfuramidous acid core. For instance, the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is a powerful tool for the rapid synthesis of compound libraries. nih.govacs.org

Once synthesized, these libraries can be screened for desired properties using high-throughput assays. For example, in a drug discovery context, this could involve screening for binding affinity to a specific biological target or for a particular cellular effect. In materials science, screening could focus on properties such as thermal stability or conductivity. The data obtained from these screens can then be used to build structure-activity relationship (SAR) models, which can guide the design of next-generation analogues with improved properties. nih.govnih.govresearchgate.netresearchgate.netdrugdesign.org

Environmental Fate and Green Chemical Aspects of 2 Methoxyphenyl Sulfuramidous Acid

Chemical Degradation Pathways of (2-Methoxyphenyl)sulfuramidous Acid in Various Environmental Compartments

The degradation of this compound in the environment is likely to be influenced by its constituent parts. In soil, for instance, the persistence of sulfonamides, a related class of compounds, can vary significantly based on soil type. Studies have shown that sulfonamides dissipate more rapidly in silt loam soil compared to sandy soil, with average half-lives of approximately 18.6 to 21.3 days. nih.gov The presence of organic matter, such as liquid swine slurry, can accelerate this degradation, likely due to increased microbial activity and greater bioavailability of the compounds to microorganisms. nih.gov

In aquatic environments, the primary degradation route for many organic compounds is oxidation. For sulfur-containing compounds, this often involves complex reactions within the sulfur biogeochemical cycle. nih.gov The methoxyphenyl group may also undergo transformation. For example, the combustion of natural gas containing thiols (organosulfur compounds) can lead to the formation of sulfur dioxide (SO2), which contributes to acid rain. wur.nl

The following table outlines the probable degradation products based on the compound's structure:

| Environmental Compartment | Potential Degradation Pathway | Likely Byproducts |

| Soil | Microbial degradation | Methoxyphenol, Sulfamic acid, Carbon dioxide, Water |

| Water (Aerobic) | Oxidation | Methoxyphenol, Sulfate |

| Water (Anaerobic) | Reduction | Methoxyphenol, Sulfide |

Photochemical Stability and Transformation Mechanisms of this compound Under Environmental Conditions

The photochemical stability of this compound will largely depend on its ability to absorb UV radiation. Aromatic compounds with carbonyl groups, which share some structural similarities, are known to absorb high-energy UV rays and release the energy as lower-energy rays, often without significant chemical change. wikipedia.org However, the position of the methoxy (B1213986) group on the phenyl ring can significantly influence photosensitivity. scispace.com

Research on methoxy-substituted curcuminoids has shown that the position of the methoxy group affects the rate of photodegradation. scispace.comnih.gov For example, 3,5-dimethoxy substituted curcuminoids are highly photosensitive, with a short half-life, while 2,4-dimethoxy curcuminoids are more stable. scispace.com The degradation of these compounds can lead to the formation of various products, including aldehydes and benzoic acids. scispace.comnih.govresearchgate.net

The potential photochemical transformation of this compound could involve the following reactions:

Photo-oxidation: Leading to the cleavage of the aromatic ring or modification of the sulfuramidous acid group.

Photo-hydrolysis: Cleavage of the sulfur-nitrogen bond.

Investigation of Biodegradation Mechanisms of Sulfuramidous Acids from a Chemical Transformation Perspective

The biodegradation of organosulfur compounds is a critical part of the global sulfur cycle and has been the subject of extensive research. arc.gov.au Microorganisms have developed various pathways to break down these compounds. For instance, some bacteria can remove sulfur from heterocyclic compounds without assimilating the carbon, a process that is promising for the biodesulfurization of petroleum. oup.com

The fungus Paecilomyces sp. TLi has been shown to degrade organic sulfur compounds through an oxidative attack localized at the sulfur atom. nih.gov This can lead to the formation of corresponding sulfones from sulfides. nih.gov In the case of sulfuramidous acids, biodegradation would likely involve the enzymatic cleavage of the carbon-sulfur and sulfur-nitrogen bonds. The presence of other carbon sources can significantly enhance the biodegradation of organosulfur compounds by promoting microbial growth and influencing metabolic pathways. nih.gov

Bioelectrochemical systems (BES) also show potential for the degradation of complex organic materials, including organosulfur compounds like thiols, by stimulating anaerobic biodegradation. wur.nl

Development of Sustainable Synthetic Processes for this compound to Minimize Environmental Footprint

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of compounds like this compound, which is structurally related to sulfonamides, several green methodologies have been developed.

One approach involves conducting the synthesis in water, an environmentally benign solvent, under dynamic pH control. rsc.orgsci-hub.se This method uses equimolar amounts of reactants and avoids the use of organic bases, with product isolation achieved through simple filtration. rsc.org Another sustainable technique is mechanosynthesis, which is a solvent-free approach. rsc.org This method can involve a one-pot, double-step procedure using solid reagents, making it cost-effective and environmentally friendly. rsc.org

Furthermore, the use of magnetic nano-catalysts offers an efficient and recyclable system for the synthesis of sulfonamides from alcohols and sulfonamides, producing only water as a byproduct. acs.org These green synthetic routes offer significant advantages over traditional methods, which often require harsh conditions and produce unwanted byproducts. researchgate.net

The table below summarizes some green synthetic approaches applicable to sulfonamide-type compounds:

| Green Chemistry Approach | Key Features | Advantages |

| Synthesis in Water | Uses water as a solvent, dynamic pH control. rsc.orgsci-hub.se | Environmentally benign, simple product isolation. rsc.org |

| Mechanosynthesis | Solvent-free, one-pot procedure. rsc.org | Cost-effective, reduced waste. rsc.org |

| Nano-catalysis | Use of magnetic nano-catalysts. acs.org | High selectivity, catalyst is easily isolated and reused, water is the only byproduct. acs.org |

Future Directions and Emerging Research Avenues for 2 Methoxyphenyl Sulfuramidous Acid

Integration of (2-Methoxyphenyl)sulfuramidous Acid in Advanced Material Science Applications, e.g., Polymer Chemistry or Optoelectronics

The unique molecular architecture of this compound makes it a compelling candidate for the development of next-generation materials. In polymer chemistry, its derivatives could serve as functional monomers. The incorporation of sulfur and nitrogen atoms into a polymer backbone can bestow properties such as increased thermal stability, high refractive index, and flame retardancy. These characteristics are highly sought after for specialty polymers used in demanding engineering and electronic applications.

In the field of optoelectronics, the methoxyphenyl group, a known chromophore, combined with the sulfur-nitrogen moiety, could lead to novel materials for devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The sulfur atom, in particular, can facilitate intersystem crossing, a key process for achieving high efficiency in phosphorescent OLEDs. By chemically modifying the core structure, researchers could fine-tune the electronic properties to optimize charge transport and energy level alignment within a device, leading to enhanced performance and efficiency.

Table 1: Potential Material Science Applications for this compound Derivatives

| Application Area | Potential Function | Anticipated Material Properties |

|---|---|---|

| Polymer Chemistry | Monomer or Polymer Additive | Enhanced thermal stability, high refractive index, inherent flame retardancy |

| Optoelectronics | Emitter or Host in OLEDs | Tunable emission wavelengths, efficient phosphorescence |

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring Involving this compound Transformations

A detailed understanding of the reaction dynamics of this compound is essential for its synthesis and application. Advanced spectroscopic techniques are critical for achieving this. In situ monitoring tools like Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the real-time progress of reactions involving this compound. wikipedia.org By observing changes in the characteristic vibrational frequencies of the S-N and S=O bonds, chemists can identify reaction intermediates, determine kinetic parameters, and precisely control reaction conditions to maximize yield and purity. This real-time data is invaluable for process optimization and scaling up production safely and efficiently.

Leveraging Artificial Intelligence and Machine Learning for Predicting this compound Reactivity and De Novo Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and offer powerful tools for investigating this compound. nih.govyoutube.com ML models can be trained on large datasets of known chemical reactions to predict the reactivity of this specific molecule under various conditions. nih.gov This predictive capability can significantly accelerate the discovery of new synthetic routes and applications by prioritizing high-yield reactions and avoiding experimental dead-ends.

Furthermore, generative AI algorithms can be employed for the de novo design of novel molecules based on the this compound scaffold. nih.gov By defining a set of desired properties—such as specific electronic characteristics for an optoelectronic material or a particular binding affinity for a biological target—these models can propose new, synthesizable structures. This approach has the potential to dramatically shorten the design-synthesis-test cycle in materials science and drug discovery.

Exploring Novel Sulfur-Nitrogen Bond Chemistry and Rearrangements Inspired by this compound

The sulfur-nitrogen bond is a cornerstone of a vast class of compounds, and this compound provides a unique platform to explore its fundamental chemistry. The electronic influence of the ortho-methoxy group on the phenyl ring can modulate the reactivity of the adjacent sulfur-nitrogen bond in intriguing ways. Future research could focus on leveraging this influence to discover novel catalytic transformations and molecular rearrangements. Uncovering new ways to selectively cleave and form the S-N bond could lead to innovative synthetic strategies for creating complex sulfur- and nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Interdisciplinary Research at the Interface of Sulfuramidous Acid Chemistry and Other Fields, with a focus on chemical synthesis and degradation pathways.

The full potential of this compound will be realized through interdisciplinary collaboration. Research at the nexus of its chemistry and fields like environmental science is particularly crucial. Developing green and sustainable methods for its synthesis is a key objective. This includes exploring biocatalytic routes or implementing continuous flow manufacturing processes to reduce waste and energy consumption.

Simultaneously, understanding the compound's ultimate fate in the environment is a critical aspect of responsible chemical development. Studies on its degradation pathways, including abiotic processes like hydrolysis and photolysis, as well as biotic degradation by microorganisms, are necessary. Quantifying the chemical species of sulfur and nitrogen is essential for tracking how pollutants evolve and for assessing their environmental and health risks. hkust.edu.hk This knowledge will provide a comprehensive lifecycle assessment, ensuring that its future applications are both innovative and environmentally sound.

Table 2: Focus Areas for Interdisciplinary Research

| Collaborating Field | Primary Research Focus | Key Objectives and Potential Impact |

|---|---|---|

| Green Chemistry | Sustainable Synthesis Protocols | Develop efficient, low-waste syntheses using catalysis or flow chemistry. |

| Environmental Science | Chemical Degradation Pathways | Elucidate mechanisms of abiotic and biotic degradation to assess environmental persistence. |

| Analytical Chemistry | Advanced Detection Methods | Create sensitive techniques for tracing the compound and its byproducts in complex matrices. hkust.edu.hk |

| Computational Chemistry | Mechanistic and Predictive Modeling | Simulate reaction pathways and predict degradation products to guide experimental work. |

Q & A

Basic: What are the key considerations for synthesizing (2-Methoxyphenyl)sulfuramidous acid and its derivatives?

Methodological Answer:

Synthesis typically involves multi-step protocols, including:

- Intermediate Preparation : Start with sulfonylation of 2-methoxyphenyl precursors using reagents like sulfonyl chlorides. For example, coupling a fluorinated methoxyphenyl sulfonyl group to a benzoic acid core via sulfonamide linkage .

- Functional Group Protection : Protect reactive groups (e.g., amino or carboxylic acid) during sulfonamide formation to avoid side reactions. Use tert-butoxycarbonyl (Boc) or benzyl groups for temporary protection .

- Reaction Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yield. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in sulfonamide bond formation .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify purity. Retention time and peak symmetry indicate compound integrity .

- Spectroscopic Analysis : Confirm structure via H/C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 8.5–10.0 ppm) and FTIR (S=O stretching at 1150–1350 cm) .

- Crystallography : Single-crystal X-ray diffraction (e.g., Mo Kα radiation) resolves bond angles and confirms stereochemistry, as demonstrated for structurally related methoxyphenyl acetic acids .

Basic: What analytical techniques are critical for characterizing reaction intermediates of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragments, confirming intermediate masses during stepwise synthesis .

- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and melting points, critical for optimizing purification steps .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization, with eluent systems like ethyl acetate/hexane (3:7) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Methoxy Group Effects : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing electrophilic substitution at para positions. This directs nucleophilic attacks (e.g., amines) to specific sites, as seen in sulfonamide derivatives .

- Sulfonamide Reactivity : The sulfonyl group withdraws electrons, activating the adjacent NH for deprotonation. Use strong bases (e.g., NaH) to generate nucleophilic sulfonamide anions for coupling reactions .

- Fluorine Substitution : Fluorine’s electron-withdrawing effect (if present) stabilizes transition states in SNAr reactions, improving regioselectivity in derivative synthesis .

Advanced: What strategies are effective in resolving contradictory data regarding the biological activity of sulfuramidous acid derivatives?

Methodological Answer:

- Dose-Response Studies : Perform IC assays across multiple concentrations (e.g., 0.1–100 μM) to distinguish true activity from assay artifacts. Use statistical tools (e.g., ANOVA) to validate dose dependency .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm target engagement. For example, if a derivative inhibits enzyme X, verify activity in X-deficient cell lines .

- Comparative SAR Analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy) and correlate changes with bioactivity trends. This identifies structural determinants of activity .

Advanced: How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding between sulfonamide NH and active-site residues .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict cytotoxicity or solubility .

- MD Simulations : Perform molecular dynamics (GROMACS) to assess derivative stability in biological membranes, ensuring prolonged target interaction .

Advanced: What experimental approaches are recommended to analyze conflicting thermal stability data in sulfuramidous acid derivatives?

Methodological Answer:

- Controlled TGA/DSC : Compare decomposition profiles under inert vs. oxidative atmospheres to isolate thermal degradation pathways. For example, oxidative conditions may accelerate breakdown of methoxy groups .

- Isothermal Studies : Conduct stability tests at fixed temperatures (e.g., 25°C, 40°C) to identify kinetic parameters (Arrhenius plots) and reconcile discrepancies in reported melting points .

- Solid-State NMR : Probe crystallinity and polymorphic forms, as amorphous phases may exhibit lower thermal stability than crystalline counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.